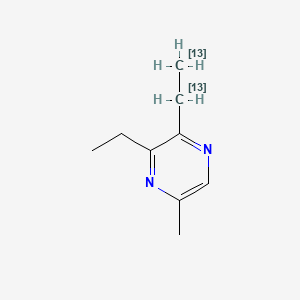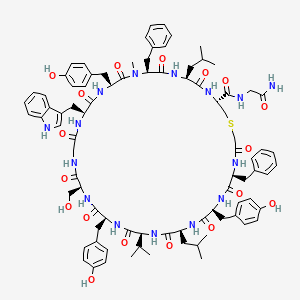
Parg-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Parg-IN-4 is an orally active and cell-permeable inhibitor of poly (ADP-ribose) glycohydrolase (PARG). This compound has shown significant potential in inhibiting tumor growth in mouse models and is primarily used in cancer research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Parg-IN-4 involves the use of methylxanthine derivatives. Chemical library screening and optimization of these derivatives have led to the identification of this compound as a selective and bioavailable PARG inhibitor . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. it is known that the compound is synthesized under controlled laboratory conditions to ensure high purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Parg-IN-4 primarily undergoes reactions related to its role as a PARG inhibitor. These reactions include:
Inhibition of poly (ADP-ribose) glycohydrolase (PARG): This reaction is crucial for its function in cancer research.
Interaction with DNA damage response pathways: This compound affects DNA repair mechanisms by inhibiting PARG.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include methylxanthine derivatives and various solvents like dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures and specific pH levels to ensure optimal activity .
Major Products Formed
The major product formed from the reactions involving this compound is the inhibition of PARG activity, leading to the accumulation of poly (ADP-ribose) and subsequent effects on DNA repair and tumor growth inhibition .
Aplicaciones Científicas De Investigación
Parg-IN-4 has a wide range of scientific research applications, including:
Cancer Research: This compound is used to study the inhibition of tumor growth in various cancer models.
DNA Repair Studies: The compound is utilized to investigate the role of PARG in DNA repair mechanisms and the cellular response to DNA damage.
Drug Development: This compound serves as a lead compound for developing new cancer therapies targeting PARG.
Mecanismo De Acción
Parg-IN-4 exerts its effects by inhibiting poly (ADP-ribose) glycohydrolase (PARG), an enzyme responsible for degrading poly (ADP-ribose) chains. By inhibiting PARG, this compound leads to the accumulation of poly (ADP-ribose), which interferes with DNA repair processes and promotes cancer cell death . The molecular targets and pathways involved include the DNA damage response and repair pathways .
Comparación Con Compuestos Similares
Similar Compounds
Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment.
Niraparib: Another PARP inhibitor with applications in cancer therapy.
Uniqueness of Parg-IN-4
This compound is unique in its specific inhibition of PARG, whereas compounds like Olaparib and Niraparib target PARP. This distinction allows this compound to be used in research focused on the role of PARG in DNA repair and cancer cell survival .
Propiedades
Fórmula molecular |
C20H25F2N7O2S2 |
|---|---|
Peso molecular |
497.6 g/mol |
Nombre IUPAC |
1-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-4-[(3S,5S)-3,5-dimethylpiperazin-1-yl]-N-(1-methylcyclopropyl)indazole-6-sulfonamide |
InChI |
InChI=1S/C20H25F2N7O2S2/c1-11-9-28(10-12(2)24-11)15-6-13(33(30,31)27-20(3)4-5-20)7-16-14(15)8-23-29(16)19-26-25-18(32-19)17(21)22/h6-8,11-12,17,24,27H,4-5,9-10H2,1-3H3/t11-,12-/m0/s1 |
Clave InChI |
AQOUTSJIZZVANZ-RYUDHWBXSA-N |
SMILES isomérico |
C[C@H]1CN(C[C@@H](N1)C)C2=CC(=CC3=C2C=NN3C4=NN=C(S4)C(F)F)S(=O)(=O)NC5(CC5)C |
SMILES canónico |
CC1CN(CC(N1)C)C2=CC(=CC3=C2C=NN3C4=NN=C(S4)C(F)F)S(=O)(=O)NC5(CC5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,2R)-2-hydroxy-2-[(2S)-6-oxo-2,3-dihydropyran-2-yl]-1-phenylethyl] acetate](/img/structure/B12375633.png)



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B12375655.png)
![1-(3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-3-((3,4-dimethoxyphenethyl)amino)propan-1-one](/img/structure/B12375656.png)

![4-[2-[4-[[1-[4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]-6-(1,5-dimethyl-6-oxopyridin-3-yl)quinazolin-2-yl]piperidin-4-yl]methyl]piperazin-1-yl]-2-oxoethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12375669.png)

![N-[(2S)-1-[[(1S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B12375674.png)
![1-[7-[6-ethenyl-8-ethoxy-7-(5-methyl-1H-indazol-4-yl)-2-(1-methylpiperidin-4-yl)oxyquinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B12375681.png)



